molecular formula C10H16N2O B1407177 (3-Tert-butoxypyridin-4-yl)methanamine CAS No. 1500377-36-5

(3-Tert-butoxypyridin-4-yl)methanamine

Cat. No.: B1407177
CAS No.: 1500377-36-5
M. Wt: 180.25 g/mol
InChI Key: SYXLDTFPGQFDRX-UHFFFAOYSA-N
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Description

(3-Tert-butoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine, featuring a tert-butoxy group at the 3-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxypyridin-4-yl)methanamine typically involves the introduction of the tert-butoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 3-hydroxypyridine with tert-butyl bromide in the presence of a base to form 3-tert-butoxypyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanamine group to other functional groups.

    Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

(3-Tert-butoxypyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Tert-butoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets. The tert-butoxy group and methanamine group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Tert-butoxypyridin-2-yl)methanamine
  • (3-Tert-butoxypyridin-5-yl)methanamine
  • (3-Tert-butoxypyridin-6-yl)methanamine

Uniqueness

(3-Tert-butoxypyridin-4-yl)methanamine is unique due to the specific positioning of the tert-butoxy and methanamine groups on the pyridine ring. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXLDTFPGQFDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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